molecular formula C11H21NO4 B6315317 tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate CAS No. 1801455-71-9

tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate

Cat. No.: B6315317
CAS No.: 1801455-71-9
M. Wt: 231.29 g/mol
InChI Key: HIOZHPDILDLJAS-DTORHVGOSA-N
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Description

Significance of Azepane Ring Systems in Heterocyclic Chemistry

Azepane and its derivatives are important structural motifs found in a wide array of natural products and synthetic molecules with significant medicinal and pharmaceutical properties. researchgate.net Unlike their five- and six-membered counterparts (pyrrolidines and piperidines), the seven-membered azepane ring possesses greater conformational flexibility, which can be pivotal for its biological activity and interaction with therapeutic targets. lifechemicals.com This structural feature allows azepane-based molecules to adopt diverse three-dimensional shapes, enhancing their potential for effective drug design. lifechemicals.com

The azepane scaffold is present in numerous FDA-approved drugs used to treat a variety of diseases. nih.govbohrium.com For example, Azelastine is a potent histamine (B1213489) antagonist, and Tolazamide is an oral blood glucose-lowering drug for type 2 diabetes. lifechemicals.com The therapeutic relevance of this heterocyclic system drives ongoing research into novel synthetic methodologies and the exploration of new, functionalized azepane analogs as potential drug candidates. nih.govbohrium.com

Importance of Chiral Nitrogen-Containing Heterocycles in Organic Synthesis

Nitrogen-containing heterocycles are arguably the most significant structural class in drug discovery, with approximately 60% of unique small-molecule drugs approved by the FDA featuring such a scaffold. mdpi.comnih.govrsc.org Their prevalence is due to their ability to engage in key biological interactions, such as hydrogen bonding, and their metabolic stability. nih.gov

Chirality, or the "handedness" of a molecule, adds a critical layer of complexity and importance. Biological systems, including enzymes and receptors, are inherently chiral, meaning they often interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug. rsc.org Consequently, the biological activity and safety profile of a drug can be confined to a single enantiomer. This has made asymmetric synthesis—the synthesis of a specific enantiomer—a central theme in modern drug discovery and organic chemistry. rsc.org The development of methods to create chiral nitrogen-containing heterocycles with high stereochemical purity is a major focus of synthetic research, as these compounds serve as vital building blocks for new medicines. researchgate.net

Overview of Polyhydroxylated Azepanes as Synthetic Targets and Building Blocks

Polyhydroxylated azepanes, which are azepane rings decorated with multiple hydroxyl groups, represent a particularly interesting subclass of these heterocycles. They are often studied as iminosugars, which are carbohydrate mimics where the endocyclic oxygen atom of a sugar is replaced by a nitrogen atom. nih.gov This structural analogy allows them to function as inhibitors of carbohydrate-processing enzymes, such as glycosidases. nih.govnih.gov Glycosidase inhibitors have therapeutic applications in various diseases.

The synthesis of polyhydroxylated azepanes is a significant challenge for synthetic chemists. The primary difficulties lie in controlling the stereochemistry of the multiple chiral centers on the flexible seven-membered ring and in the ring-forming (cyclization) step itself. nih.gov Despite these challenges, their potential as valuable drug candidates continues to drive the development of innovative synthetic strategies. nih.govcgu.edu.twresearchgate.net Researchers have developed various methods to access these complex molecules, often starting from chiral precursors like sugars or employing advanced catalytic reactions to ensure stereocontrol. nih.gov

Contextualization of the tert-Butoxycarbonyl (Boc) Protecting Group in Azepane Chemistry

In the multi-step synthesis of complex molecules like functionalized azepanes, it is often necessary to temporarily block the reactivity of certain functional groups while modifications are made elsewhere in the molecule. This is the role of a "protecting group." quora.com The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups used for amines in organic synthesis. total-synthesis.comwikipedia.org

The Boc group is attached to the nitrogen atom of the azepane ring, forming a carbamate. This transformation is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc anhydride). youtube.com The key advantage of the Boc group is its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. total-synthesis.com However, it can be easily and cleanly removed under mild acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), regenerating the free amine. wikipedia.org This selective removal, or "deprotection," is crucial for ensuring that only the desired functional group reacts at each step of a synthesis. The use of the Boc group provides the necessary control to build complex, polyfunctional molecules like tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate .

Interactive Data Table: Properties of the Boc Protecting Group

Feature Description
Chemical Name tert-Butoxycarbonyl
Abbreviation Boc
Function Protects amine functional groups as carbamates.
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂O
Stability Stable to bases, nucleophiles, and catalytic hydrogenation. total-synthesis.com
Deprotection Condition Mild acidic conditions (e.g., TFA, HCl). wikipedia.org
Orthogonality Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis-labile) groups. total-synthesis.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3S,6R)-3,6-dihydroxyazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-6-8(13)4-5-9(14)7-12/h8-9,13-14H,4-7H2,1-3H3/t8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOZHPDILDLJAS-DTORHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC(C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H](C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for Tert Butyl Cis 3,6 Dihydroxyazepane 1 Carboxylate

Retrosynthetic Analysis and Design Principles for cis-3,6-Dihydroxyazepane Scaffolds

A retrosynthetic analysis of tert-butyl cis-3,6-dihydroxyazepane-1-carboxylate reveals several potential disconnection points, guiding the design of synthetic routes. The core challenge lies in the stereoselective formation of the seven-membered ring with the desired cis relationship between the two hydroxyl groups at the C3 and C6 positions.

Key retrosynthetic disconnections include:

C-N bond disconnections: This approach leads to acyclic precursors, which can be cyclized through various intramolecular reactions. For instance, disconnection of the N1-C2 and N1-C7 bonds suggests an acyclic amino-diol precursor that can undergo intramolecular cyclization.

C-C bond disconnections within the ring: Ring-closing metathesis (RCM) is a powerful tool for forming cyclic structures, and its application here would involve disconnecting a C-C bond to reveal a diene precursor.

Ring expansion: This strategy starts with a smaller, more readily available heterocyclic ring, such as a piperidine (B6355638) or pyrrolidine, which is then expanded to the seven-membered azepane.

The design principles for synthesizing cis-3,6-dihydroxyazepane scaffolds revolve around achieving stereocontrol. This can be accomplished through several strategies:

Substrate control: Utilizing a chiral starting material that already contains the desired stereocenters, which are then carried through the synthetic sequence.

Reagent control: Employing chiral reagents or catalysts to induce diastereoselectivity during the reaction.

Intramolecular control: Designing a precursor where the existing stereocenters direct the formation of new stereocenters in a predictable manner.

The choice of protecting groups is also a critical design element. The tert-butoxycarbonyl (Boc) group on the nitrogen atom serves to modulate its reactivity and can be readily removed under acidic conditions. The hydroxyl groups may also require protection during certain synthetic steps to prevent unwanted side reactions.

Formation of the Azepane Core Structure

The construction of the seven-membered azepane ring is a significant challenge in synthetic organic chemistry. Several powerful methods have been developed to address this, each with its own advantages and limitations.

Ring-Closing Metathesis (RCM) Approaches for Seven-Membered Rings, including application of Grubbs' Catalysts

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of a wide variety of cyclic compounds, including seven-membered rings. wikipedia.org This reaction, catalyzed by ruthenium complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile ethylene (B1197577) byproduct. wikipedia.org For the synthesis of azepane derivatives, an appropriately substituted N-protected diallylamine (B93489) precursor is required.

The general approach involves the synthesis of a diene precursor containing the necessary carbon backbone and functional groups. For this compound, a plausible precursor would be a diallylamine derivative with protected hydroxyl groups. The subsequent RCM reaction would form the unsaturated seven-membered ring, which can then be dihydroxylated to introduce the hydroxyl groups. The stereochemistry of the dihydroxylation step is crucial for obtaining the desired cis isomer.

Table 1: Grubbs' Catalysts Commonly Used in RCM

CatalystGenerationKey Features
Grubbs' First-Generation Catalyst 1stHigh activity for a range of RCM reactions.
Grubbs' Second-Generation Catalyst 2ndHigher activity and better stability than the first generation, tolerant of a wider range of functional groups.
Hoveyda-Grubbs Catalysts 2ndIncreased stability and recyclability.

The choice of catalyst can influence the efficiency and stereoselectivity of the RCM reaction. umicore.com Second-generation Grubbs' catalysts are often preferred due to their higher reactivity and broader functional group tolerance. umicore.com Subsequent stereoselective dihydroxylation of the resulting cycloalkene, for instance using osmium tetroxide, would be necessary to install the cis-diol functionality.

Intramolecular Reductive Amination Strategies for Cyclization

Intramolecular reductive amination is a powerful and widely used method for the synthesis of N-heterocycles. researchgate.net This reaction involves the cyclization of an amino-aldehyde or amino-ketone precursor, where the amine and carbonyl groups react to form a cyclic iminium ion intermediate, which is then reduced in situ to the corresponding cyclic amine. nih.gov

To apply this strategy to the synthesis of this compound, a linear precursor containing a terminal amine (or a protected amine) and a carbonyl group, along with the two hydroxyl groups (or protected hydroxyls) at the appropriate positions, would be required. The stereochemistry of the hydroxyl groups would need to be established in the acyclic precursor.

The key steps in this approach are:

Synthesis of the acyclic precursor: This would involve standard organic transformations to assemble the carbon chain with the desired functional groups and stereochemistry.

Intramolecular cyclization and reduction: The precursor is treated with a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, which facilitates both the formation of the iminium ion and its subsequent reduction to the azepane ring.

This method offers a direct route to the azepane core and can be highly efficient. rsc.orgnih.gov The stereocontrol is primarily dependent on the stereochemistry of the starting acyclic precursor.

Cascade Amination of Diols via Borrowing Hydrogen Catalysis for N-Heterocycles

Borrowing hydrogen catalysis, also known as hydrogen auto-transfer, is an atom-economical and environmentally benign strategy for the formation of C-N bonds. researchgate.net This method utilizes a transition metal catalyst to temporarily "borrow" hydrogen from an alcohol, oxidizing it to an aldehyde in situ. researchgate.net This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and forming the final amine product with water as the only byproduct. researchgate.net

For the synthesis of N-heterocycles, this strategy can be applied in an intramolecular fashion or in a cascade reaction involving a diol and an amine. organic-chemistry.org To construct the cis-3,6-dihydroxyazepane scaffold, a diol precursor could react with a protected amine source in the presence of a suitable catalyst, typically based on ruthenium or iridium. organic-chemistry.org The diol would be sequentially oxidized, aminated, and reduced to form the azepane ring.

The challenge in this approach lies in controlling the regioselectivity and stereoselectivity of the amination steps. The inherent stereochemistry of the diol precursor would likely play a significant role in directing the outcome of the cyclization.

Strategies Involving Ring Expansion of Smaller N-Heterocycles (e.g., from piperidines or other cyclic precursors)

Ring expansion reactions provide an alternative route to azepanes from more readily available five- or six-membered N-heterocycles like pyrrolidines and piperidines. rsc.orgresearchgate.net This strategy can be advantageous as the stereochemistry of the starting cyclic precursor can often be translated to the expanded ring system. rsc.org

Several methods for the ring expansion of N-heterocycles have been reported, including:

Tiffeneau-Demjanov rearrangement: This reaction involves the treatment of a cyclic amino alcohol with nitrous acid to generate a diazonium ion, which then undergoes a carbon-to-carbon bond migration to effect ring expansion.

Palladium-catalyzed rearrangements: Certain palladium catalysts can promote the ring expansion of vinyl-substituted N-heterocycles. chemrxiv.org

Photochemical methods: Photochemical dearomative ring expansion of nitroarenes has been shown to produce complex azepanes. nih.govmanchester.ac.uk

For the synthesis of this compound, one could envision starting with a suitably functionalized piperidine derivative. For example, a piperidine with substituents that can be converted into a leaving group and a migrating group could be a viable precursor. The stereocenters on the piperidine ring would need to be carefully chosen to ensure the formation of the desired cis-dihydroxy stereochemistry in the final azepane product.

Multicomponent Reactions for Azepane Assembly

Multicomponent reactions (MCRs) are powerful synthetic tools that allow the formation of complex molecules from three or more starting materials in a single step. mdpi.com This approach is highly convergent and atom-economical. Several MCRs can be adapted for the synthesis of amine-containing heterocycles.

Ugi Reaction: The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like product. wikipedia.org By choosing appropriate bifunctional starting materials, this reaction can be used to construct cyclic structures. For instance, a starting material containing both an amine and a carboxylic acid could lead to the formation of a lactam, which could then be further elaborated into the desired azepane.

Petasis Reaction: The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to form a substituted amine. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, the use of bifunctional substrates in the Petasis reaction can lead to the formation of heterocyclic rings. nih.govacs.orgsemanticscholar.org

While MCRs offer a rapid entry into complex molecular scaffolds, achieving the specific cis-3,6-dihydroxy substitution pattern on an azepane ring would require careful design of the starting materials to control the stereochemical outcome.

Stereoselective Introduction of the cis-3,6-Dihydroxyl Groups

The precise spatial arrangement of the hydroxyl groups on the azepane ring is a key challenge in the synthesis of this compound. The cis configuration is crucial for the molecule's intended biological activity and three-dimensional structure. Chemists have developed several stereoselective methods to achieve this specific orientation.

Asymmetric Dihydroxylation (AD) of Olefinic Precursors (e.g., OsO₄/NMO systems)

Asymmetric dihydroxylation is a powerful method for installing syn-diols on a carbon-carbon double bond. This reaction, often employing osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), can be rendered asymmetric through the use of chiral ligands. In the synthesis of the target azepane, a suitable olefinic precursor, such as a protected azepene, undergoes dihydroxylation. The choice of chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) or dihydroquinine) dictates which face of the double bond is hydroxylated, thereby controlling the absolute stereochemistry of the resulting diol. This method is highly valued for its predictability and high enantioselectivity, providing a direct route to the desired cis-diol configuration.

Osmium-Catalyzed Tethered Aminohydroxylation for Azepane Formation

A novel and highly effective strategy for constructing hydroxylated azepanes involves an osmium-catalyzed tethered aminohydroxylation (TA) reaction. nih.govnih.govresearcher.life This intramolecular approach provides excellent regio- and stereocontrol over the formation of the C-N bond, which is a critical step in building the azepane ring. nih.govacs.org The process typically starts with a carefully chosen allylic alcohol. The tether, which contains the nitrogen atom, directs the osmium-catalyzed aminohydroxylation to a specific position, ensuring the desired stereochemical outcome. nih.govresearchgate.net This method has been successfully applied to the synthesis of various iminosugars and represents a state-of-the-art technique for creating heavily hydroxylated azepane structures with precise stereocontrol. nih.govresearchgate.net

Diastereoselective Hydroboration-Oxidation Sequences on Azepane Intermediates

The hydroboration-oxidation of alkenes is a classic and reliable method for the anti-Markovnikov hydration of a double bond, proceeding via a syn-addition of the hydroborating agent. nih.gov In the context of azepane synthesis, this two-step process can be applied to an unsaturated azepane intermediate to install a hydroxyl group with specific stereochemistry. The diastereoselectivity of the hydroboration step is influenced by the steric environment of the double bond, often guided by existing stereocenters on the azepane ring. umich.edu By selecting an appropriate bulky hydroborating agent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), the reaction can be directed to the less hindered face of the double bond, leading to the desired diastereomer. nih.govresearchgate.net Subsequent oxidation of the organoborane intermediate with alkaline hydrogen peroxide proceeds with retention of configuration to yield the alcohol. nih.gov

Table 1: Comparison of Hydroborating Agents and Selectivity

Hydroborating AgentStructureKey FeaturesTypical Selectivity
Borane-THF complexBH₃·THFSmall, reactiveModerate regioselectivity, can be influenced by substrate control.
9-Borabicyclo[3.3.1]nonane9-BBNBulky, sterically hinderedHigh regioselectivity for terminal alkenes, excellent diastereoselectivity. nih.gov
DisiamylboraneSia₂BHModerately bulkyGood regioselectivity, sensitive to steric hindrance. researchgate.net

Chiron Approach from Carbohydrate Scaffolds (e.g., D-glucose, D-mannose)

The chiron approach utilizes readily available, enantiomerically pure starting materials from the "chiral pool," such as carbohydrates, to construct complex target molecules. D-glucose and D-mannose are common starting points for the synthesis of polyhydroxylated azepanes. nih.govacs.org These sugars provide a pre-defined stereochemical scaffold that can be chemically manipulated to form the seven-membered azepane ring. An effective synthesis of a pentahydroxylated azepane has been achieved through the ring-opening of a cyclic sulfate (B86663) derived from D-glucose. acs.org Similarly, D-mannose-derived aldehydes can be converted into allylic alcohols, which then undergo key reactions like the osmium-catalyzed tethered aminohydroxylation to form the azepane structure. nih.govnih.govresearcher.life This approach leverages the inherent stereochemistry of the starting material to control the final stereocenters of the target molecule.

Installation and Manipulation of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used nitrogen-protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions. nih.gov

Chemoselective N-Boc Protection Strategies

In the synthesis of this compound, the introduction of the Boc group onto the nitrogen atom of the azepane ring must be performed chemoselectively, without reacting with the hydroxyl groups. The standard reagent for this transformation is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The selectivity of the reaction can be influenced by the choice of solvent and catalyst. A variety of methods have been developed for the chemoselective N-Boc protection of amino alcohols. researchgate.net These include using catalysts like Amberlyst-15 or employing solvent-free conditions to enhance selectivity and yield. researchgate.net Eco-friendly protocols using water-acetone mixtures without a catalyst have also proven effective, yielding the desired N-Boc protected product in high yields without the formation of side products like O-Boc derivatives or oxazolidinones. nih.gov

Table 2: Conditions for Chemoselective N-Boc Protection

ReagentCatalyst/SolventKey AdvantagesReference
(Boc)₂OAmberlyst-15 / EthanolHeterogeneous catalyst, easy removal, no side reactions. researchgate.net
(Boc)₂OWater-acetoneCatalyst-free, eco-friendly, excellent yields, high chemoselectivity. nih.gov
(Boc)₂OSulfated tungstate (B81510) / Solvent-freeMild conditions, excellent functional group tolerance. researchgate.net

Orthogonal Protection of Hydroxyl Functionalities for Selective Transformations

In a molecule with multiple reactive sites, such as the two hydroxyl groups in this compound, the ability to chemically distinguish between them is crucial for sequential, controlled transformations. Orthogonal protection is a synthetic strategy that employs protecting groups from different classes, which can be removed by distinct chemical mechanisms. sci-hub.senih.gov This allows for the deprotection of one functional group while the other remains intact, enabling selective modification at a specific site. sci-hub.senih.gov

The selection of an appropriate orthogonal protection scheme is fundamental to the successful synthesis of complex molecules. nih.gov For the cis-3,6-dihydroxyazepane core, a common approach involves protecting one hydroxyl group as a silyl (B83357) ether and the other as a benzyl (B1604629) ether. These groups are ideal for an orthogonal strategy due to their disparate cleavage conditions.

Key Research Findings:

Silyl Ethers (e.g., TBDMS, TIPS): These groups are typically introduced using the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole. They are stable to a wide range of reaction conditions but are selectively cleaved by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).

Benzyl Ethers (e.g., Bn): Benzyl groups are introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base like sodium hydride (NaH). They are robust and withstand many synthetic transformations but can be selectively removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C).

This orthogonality allows a chemist to, for example, deprotect the silyl ether with TBAF, modify the newly freed hydroxyl group, and then subsequently remove the benzyl ether via hydrogenation to access the second hydroxyl group for further transformation.

Below is an interactive data table summarizing common orthogonal protecting groups for hydroxyls and their distinct cleavage conditions.

Protecting GroupAbbreviationIntroduction ReagentsCleavage ConditionsProtection Class
tert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleTBAF, HFSilyl Ether
BenzylBnBnBr, NaHH₂, Pd/CBenzyl Ether
AcetylAcAc₂O, PyridineK₂CO₃, MeOHEster
p-MethoxybenzylPMBPMB-Cl, NaHDDQ, TFABenzyl Ether

Asymmetric Catalysis in Azepane Synthesis

Asymmetric catalysis is essential for producing enantiomerically pure compounds, which is often critical for biological activity. In the context of azepane synthesis, catalytic methods are employed to establish the key stereocenters during the formation of the heterocyclic ring. Chiral auxiliaries and organocatalysts are prominent tools for achieving high levels of stereocontrol.

Chiral sulfinimines, particularly N-tert-butanesulfinimines, have emerged as exceptionally versatile intermediates for the asymmetric synthesis of amines and N-heterocycles. nih.govresearchgate.net The N-sulfinyl group acts as a powerful chiral auxiliary, directing the stereochemical outcome of nucleophilic additions to the imine carbon-nitrogen double bond. researchgate.net These intermediates are prepared through the condensation of enantiopure tert-butanesulfinamide with aldehydes or ketones. nih.gov

Detailed Research Findings:

The synthesis of a substituted azepane precursor can be envisioned through the diastereoselective addition of an organometallic reagent to a chiral sulfinimine derived from a suitable aldehyde. The stereochemistry of the newly formed stereocenter is controlled by the chiral sulfur atom of the sulfinyl group. The resulting sulfinamide can then be carried through several synthetic steps before the sulfinyl group is readily cleaved under mild acidic conditions to reveal the free amine. This amine can then undergo an intramolecular cyclization reaction to form the azepane ring.

The advantages of using sulfinimines in asymmetric synthesis are summarized below.

FeatureDescription
High Stereocontrol The chiral sulfinyl group effectively directs nucleophilic attack, leading to high diastereoselectivity.
Broad Substrate Scope Condensation with a wide variety of aldehydes and ketones is possible, allowing access to diverse structures. nih.gov
Stability N-sulfinyl imines are generally more stable to hydrolysis and storage than other imines. nih.gov
Facile Cleavage The auxiliary can be removed under simple, mild acidic conditions without racemization of adjacent stereocenters. nih.gov

Chiral phosphoric acids (CPAs) have become powerful organocatalysts for a vast array of enantioselective transformations, including those that form carbon-nitrogen bonds. researchgate.netuiowa.edubeilstein-journals.org Derived from BINOL or similar axially chiral scaffolds, CPAs operate as Brønsted acid catalysts, creating a well-defined chiral environment for the reaction. researchgate.netbeilstein-journals.org

Detailed Research Findings:

In the synthesis of chiral amines and heterocycles, CPAs often function as bifunctional catalysts. beilstein-journals.orgnih.gov The acidic proton of the phosphoric acid activates an electrophile (such as an imine), while the phosphoryl oxygen acts as a Lewis base or hydrogen bond acceptor to organize the nucleophile. researchgate.netuiowa.edu This dual activation within a confined chiral pocket leads to highly organized transition states and, consequently, high enantioselectivity. nih.gov

For the synthesis of an azepane precursor, a CPA could catalyze an intermolecular Mannich-type reaction or a hydroamination reaction, establishing a key stereocenter with high fidelity. The catalyst's bulky 3,3'-substituents play a critical role in shielding one face of the reactants, ensuring the desired stereochemical outcome. beilstein-journals.org The efficiency and selectivity of these catalysts have made them indispensable tools in modern asymmetric synthesis. nih.govrsc.org

The table below presents examples of CPA-catalyzed reactions relevant to the formation of C-N bonds.

Reaction TypeRole of CPA CatalystTypical Enantioselectivity
Mannich ReactionActivates imine and enol/enolateHigh to Excellent (>90% ee) researchgate.net
HydroaminationActivates alkene and amineModerate to High
Reductive AminationCatalyzes imine formation and subsequent enantioselective reductionHigh to Excellent (>95% ee)
C-H AminationDirects C-H functionalization via a chiral transition stateGood to Excellent rsc.org

Chemical Transformations and Derivatization of the Dihydroxyazepane Scaffold

Reactions at the Hydroxyl Groups of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate

The two cis-oriented hydroxyl groups at the 3- and 6-positions of the azepane ring are primary sites for chemical modification. Their reactivity allows for the introduction of a variety of functional groups, which can significantly influence the pharmacological properties of the resulting molecules.

Selective Esterification and Etherification Strategies

Selective mono-esterification or mono-etherification of the diol is a key strategy to introduce asymmetry and modulate the physicochemical properties of the molecule. Due to the symmetrical nature of the cis-diol, achieving high selectivity can be challenging. However, strategies such as enzymatic catalysis or the use of bulky acylating or alkylating agents can favor the formation of the mono-substituted product. For instance, the commercially available tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate is a testament to the feasibility of selective acylation.

While specific literature on the selective etherification of this particular dihydroxyazepane is limited, general methods for the selective mono-etherification of symmetric diols can be employed. These methods often involve the use of a stoichiometric amount of a strong base to generate a mono-alkoxide, followed by the addition of an alkylating agent. The choice of solvent and reaction temperature can also play a crucial role in achieving the desired selectivity.

Table 1: Examples of Selective Functionalization of Diols

TransformationReagent/CatalystProduct Type
AcylationAcyl chloride/anhydride, enzymeMono- or Di-ester
EtherificationAlkyl halide, strong baseMono- or Di-ether

Oxidation Reactions to Carbonyl or Carboxylic Acid Functionalities

Oxidation of the secondary hydroxyl groups offers a pathway to introduce carbonyl functionalities, such as ketones, which can serve as handles for further derivatization. The selective oxidation of one hydroxyl group to a ketone, yielding a ketol, or the oxidation of both to a dione, provides valuable synthetic intermediates. Reagents such as Dess-Martin periodinane (DMP) or Swern oxidation conditions are commonly employed for the conversion of secondary alcohols to ketones under mild conditions. organic-chemistry.orgresearchgate.net The choice of oxidant and reaction conditions can influence the selectivity and yield of the desired product.

Further oxidation to a dicarboxylic acid by cleaving the C-C bond between the hydroxyl-bearing carbons is also a possibility, although this would disrupt the azepane ring. More controlled oxidation of one or both hydroxyl groups to the corresponding carboxylic acids without ring cleavage would require specific enzymatic or catalytic methods that are not widely reported for this scaffold.

Table 2: Common Oxidation Reactions of Alcohols

ReagentProduct from Secondary Alcohol
Dess-Martin Periodinane (DMP)Ketone
Swern Oxidation (Oxalyl chloride, DMSO, triethylamine)Ketone
Jones Reagent (Chromium trioxide in sulfuric acid)Ketone (can lead to over-oxidation)

Conversion to Other Functional Groups (e.g., halogens, amines, acetals)

The hydroxyl groups can be converted into a range of other functional groups, further expanding the chemical diversity of the azepane scaffold.

Halogens: Conversion of the hydroxyl groups to halogens, such as chlorides or bromides, can be achieved using standard reagents like thionyl chloride or phosphorus tribromide. These halogenated intermediates are versatile precursors for nucleophilic substitution reactions.

Amines: The hydroxyl groups can be converted to amines through a two-step process involving activation (e.g., mesylation or tosylation) followed by nucleophilic substitution with an amine source, such as sodium azide and subsequent reduction, or by direct displacement with an amine. Reductive amination of the corresponding ketone or dione derivatives is another viable route to introduce amino functionalities. nih.govresearchgate.net

Acetals: The cis-diol arrangement is well-suited for the formation of cyclic acetals or ketals by reacting with an aldehyde or a ketone in the presence of an acid catalyst. organic-chemistry.org This not only serves as a protecting group strategy for the diol but also allows for the introduction of additional diversity elements.

Transformations Involving the Carbamate Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the azepane ring. Its removal or modification is a critical step in many synthetic routes.

Deprotection Strategies to Yield Free Azepanes

The removal of the Boc group is typically achieved under acidic conditions. The choice of acid and solvent can be tailored to the sensitivity of other functional groups present in the molecule.

Trifluoroacetic Acid (TFA): A common method for Boc deprotection involves treatment with a solution of TFA in a solvent like dichloromethane (DCM). commonorganicchemistry.comnih.govcommonorganicchemistry.com The reaction is usually rapid at room temperature. The mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a TFA salt. commonorganicchemistry.com

Hydrochloric Acid (HCl): Another widely used method is the treatment with a solution of HCl in an organic solvent, such as dioxane or methanol. commonorganicchemistry.comcommonorganicchemistry.comresearchgate.net This provides the hydrochloride salt of the deprotected azepane, which is often a stable, crystalline solid. commonorganicchemistry.com

Table 3: Common Reagents for Boc Deprotection

ReagentSolventProduct Salt
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Trifluoroacetate
Hydrochloric Acid (HCl)Dioxane, MethanolHydrochloride

Modifications at the Nitrogen Atom (e.g., alkylation, acylation)

Once the Boc group is removed, the resulting secondary amine is a nucleophilic center that can readily undergo various transformations to introduce substituents on the nitrogen atom.

N-Alkylation: The deprotected azepane can be alkylated using a variety of alkylating agents, such as alkyl halides or sulfates, in the presence of a base. Reductive amination with aldehydes or ketones is another effective method for introducing alkyl groups.

N-Acylation: Acylation of the free amine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) provides the corresponding amides. This is a common strategy to introduce a wide array of functional groups and to mimic peptide bonds in medicinal chemistry applications.

The diverse reactivity of the deprotected dihydroxyazepane allows for the synthesis of a vast array of derivatives with potential applications in various therapeutic areas. The strategic manipulation of the hydroxyl and amino functionalities is key to unlocking the full potential of this valuable chemical scaffold.

Ring Modification and Functionalization Reactions

The chemical reactivity of the this compound scaffold is primarily centered around the two hydroxyl groups. These functional groups serve as handles for the introduction of new functionalities and the construction of more elaborate molecular frameworks. The cis-relationship of the hydroxyl groups can also influence the stereochemical outcome of subsequent reactions.

Stereoselective Introduction of Additional Stereocenters

The controlled introduction of new stereocenters onto the azepane ring is a key strategy for increasing the molecular complexity of derivatives of this compound. This can be achieved through various stereoselective reactions that take advantage of the existing chirality of the starting material.

One common approach is the selective functionalization of one of the hydroxyl groups, which can then be used to direct the stereochemistry of subsequent transformations. The existence and commercial availability of tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate demonstrates that selective mono-acylation is a feasible strategy. synhet.coma2bchem.com This differentiation of the two hydroxyl groups opens up avenues for a wider range of stereoselective reactions.

While direct examples starting from this compound are not extensively documented in readily available literature, analogous transformations on similar azepane scaffolds provide insight into potential synthetic routes. For instance, the diastereoselective hydroboration of a protected tetrahydroazepine derivative has been shown to yield regioisomeric azepanols, which can be subsequently oxidized to the corresponding oxo-azepines. nih.gov This method highlights a viable pathway for introducing new stereocenters and functional groups onto the azepane ring system.

Furthermore, the synthesis of heavily hydroxylated azepane iminosugars often involves the stereoselective formation of new carbon-nitrogen bonds. nih.gov Methodologies such as osmium-catalyzed tethered aminohydroxylation have been successfully employed to control the stereochemistry of the newly formed stereocenter. nih.gov These advanced synthetic strategies could potentially be adapted to the this compound scaffold to generate a diverse library of chiral azepane derivatives.

Table 1: Potential Stereoselective Reactions on the Dihydroxyazepane Scaffold

Reaction TypeReagents and ConditionsPotential Outcome
Selective AcylationAcyl chloride, baseMono-acylated derivative
OxidationOxidizing agent (e.g., PCC, Swern)Azepane-dione or hydroxy-ketone
Hydroboration-OxidationBH3 complex, then H2O2, NaOHIntroduction of a new hydroxyl group
EpoxidationPeroxy acid (e.g., m-CPBA)Formation of an epoxide
Nucleophilic Epoxide OpeningVarious nucleophilesIntroduction of a new functional group

Ring Opening and Rearrangement Pathways

The modification of the azepane ring itself, through ring-opening or rearrangement reactions, represents another avenue for the derivatization of this compound. Such transformations can lead to the formation of different heterocyclic systems or acyclic compounds with preserved stereochemical information.

Currently, there is a lack of specific studies in the public domain detailing the ring-opening or rearrangement pathways of this compound. However, the broader field of azepane chemistry offers insights into potential transformations. For example, ring-expansion reactions of smaller ring systems are a common method for the synthesis of azepanes themselves. researchgate.net

Rearrangement reactions, such as the Beckmann rearrangement of oximes derived from cyclic ketones, have been utilized in the synthesis of fused azepane systems. While not a direct reaction of the dihydroxyazepane, this illustrates that skeletal rearrangements are a viable strategy for modifying the azepane core.

The development of new synthetic methods focused on the ring-opening or rearrangement of functionalized azepanes like this compound could provide access to novel molecular scaffolds with potential applications in medicinal chemistry and materials science. Further research is needed to explore these possibilities and unlock the full synthetic potential of this chiral building block.

Applications of Tert Butyl Cis 3,6 Dihydroxyazepane 1 Carboxylate As a Chiral Building Block in Complex Molecule Synthesis

Utilization in the Synthesis of Polyhydroxylated Iminosugars and Analogs

Polyhydroxylated azepanes, also known as seven-membered iminosugars, are carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. nih.gov These compounds are of significant interest in medicinal chemistry due to their ability to inhibit carbohydrate-processing enzymes like glycosidases and glycosyltransferases. nih.gov The azepane ring's inherent flexibility, compared to smaller five- and six-membered rings, allows for unique interactions with biological targets, potentially leading to improved bioavailability and selectivity. nih.gov

tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate serves as a fundamental chiral synthon for accessing these complex structures. The synthesis of more heavily hydroxylated azepane iminosugars often involves the stereoselective introduction of additional hydroxyl groups onto a pre-existing azepane core. nih.govacs.org General strategies to build the azepane skeleton itself include ring-closing metathesis, reductive amination, and ring expansion of smaller precursors. nih.govnih.gov

Once the dihydroxyazepane core is established, the two existing hydroxyl groups in the cis configuration can direct the stereochemistry of subsequent reactions or be further functionalized. For instance, synthetic routes may involve:

Further Dihydroxylation: The synthesis of pentahydroxyazepane iminosugars has been achieved through methods like osmium-catalyzed aminohydroxylation of unsaturated precursors, followed by intramolecular reductive amination to form the seven-membered ring. nih.govacs.orgresearcher.life

N- and C-Alkylation: The core scaffold can be modified by adding alkyl chains to the nitrogen or carbon atoms of the ring, a strategy used to modulate the biological activity of the resulting iminosugar analogs. nih.gov

The defined stereochemistry of this compound makes it an invaluable starting material, enabling chemists to bypass early-stage synthetic challenges and focus on the late-stage diversification required to produce a range of bioactive iminosugar candidates.

Target ClassSynthetic StrategyRelevance of Dihydroxyazepane Core
PentahydroxyazepanesOsmium-catalyzed tethered aminohydroxylation, Intramolecular reductive aminationProvides a stereochemically defined foundation for adding further hydroxyl groups.
N-Alkyl Azepane IminosugarsReductive amination on the ring nitrogenThe core structure allows for systematic modification to explore structure-activity relationships.
C-Alkyl Azepane IminosugarsCross-metathesis of C-allyl precursorsThe diol functionality can influence reactivity and conformation of the final product.

Role in the Construction of Complex Nitrogen Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. The azepane ring is a privileged scaffold found in numerous bioactive molecules. smolecule.com As a chiral building block, this compound provides a robust platform for constructing more intricate, multi-cyclic nitrogen heterocycles.

The two hydroxyl groups offer strategic points for chemical manipulation. They can be:

Converted into leaving groups: This allows for intramolecular cyclization reactions, where the azepane nitrogen or a newly introduced nucleophile can form a new ring, leading to bicyclic or bridged systems.

Used as anchor points: The hydroxyls can be used to attach other molecular fragments, which can then participate in cyclization reactions to build fused or spirocyclic heterocyclic systems.

Transformed into other functional groups: Oxidation to ketones or conversion to amines provides new reactive handles for building complexity.

Development of Scaffold Diversity for Chemical Libraries

In modern drug discovery, the exploration of novel chemical space is paramount. Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to screen for new biological activities. The concept of a central "scaffold" from which diversity can be generated is central to DOS. The azepane ring structure serves as an excellent scaffold for the development of new drugs. smolecule.com

This compound is an ideal scaffold for building chemical libraries for several reasons:

Three-Dimensionality: The non-planar, seven-membered ring provides a well-defined three-dimensional architecture, a desirable feature for molecules intended to interact with complex protein binding sites.

Multiple Diversification Points: The scaffold possesses three distinct points for modification: the two cis-hydroxyl groups and the nitrogen atom (after deprotection of the Boc group). This allows for the attachment of a wide variety of chemical appendages using a range of chemical reactions (e.g., etherification, esterification, amidation, alkylation).

Stereochemical Control: The fixed cis relationship of the hydroxyl groups allows for the creation of libraries of diastereomerically pure compounds, enabling a more precise probing of biological space.

By systematically varying the substituents at these three positions, chemists can generate large libraries of related but structurally distinct molecules, increasing the probability of discovering novel bioactive agents.

FeatureAdvantage for Scaffold Diversity
Azepane RingProvides a rigid, 3D core structure.
Two cis-Hydroxyl GroupsAct as handles for attaching diverse functional groups with stereocontrol.
Boc-Protected NitrogenAllows for controlled N-functionalization at a desired synthetic stage.

Precursor for Advanced Synthetic Intermediates toward Natural Products and Bioactive Molecules

The utility of this compound extends to its role as a precursor for other advanced synthetic intermediates. Its unique combination of a chiral azepane core and diol functionality makes it a valuable starting point for the total synthesis of complex natural products and other bioactive molecules that contain the azepane motif.

The compound can be viewed as a "chiral pool" starting material, where its inherent stereochemistry is transferred through a synthetic sequence to the final target molecule. For example, selective protection of one hydroxyl group followed by oxidation of the other can yield a chiral β-hydroxyketone, a common and useful intermediate in organic synthesis. Alternatively, both hydroxyls can be converted into a cyclic protecting group, such as an acetonide, which rigidifies the ring and allows for stereoselective reactions at other positions.

Because of its unique cyclic structure and functional groups, it serves as a building block in organic synthesis that facilitates the creation of more complex molecules for potential use as therapeutic agents. smolecule.com Its application significantly shortens synthetic routes to targets that would otherwise require the de novo construction and resolution of the chiral azepane ring system.

Computational and Theoretical Studies on Tert Butyl Cis 3,6 Dihydroxyazepane 1 Carboxylate and Azepane Derivatives

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereoselectivity Prediction

Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction mechanisms and predicting the stereochemical outcomes of organic reactions involving azepane derivatives. By calculating the energies of reactants, transition states, and products, DFT allows chemists to map out the potential energy surface of a reaction and identify the most favorable pathways.

For instance, in the synthesis of azepane derivatives through ring expansion of piperidines, semiempirical molecular orbital calculations, a less computationally intensive method that shares principles with DFT, have been used to investigate the regiochemistry and stereochemistry of the process. rsc.org DFT calculations can provide a more accurate picture of the electronic and steric factors that govern these transformations.

In the context of forming substituted azepanes, DFT has been employed to study the intramolecular 1,3-dipolar cycloaddition of azido (B1232118) nitriles to form tetrazole-fused azepanes. rsc.orgrsc.org These studies reveal a pseudo-concerted mechanism where the formation of the azepane ring precedes the final cyclization. rsc.org The calculations can also predict which diastereomer is thermodynamically more stable, thus explaining the observed stereoselectivity in a reaction.

DFT calculations are also crucial in understanding the reactivity and stability of the azepane ring itself. Studies on azepane and other cycloheptane (B1346806) derivatives using meta-hybrid DFT have explored global reactivity descriptors, Fukui functions, and frontier molecular orbitals to compare their electronic properties. acs.orgacs.orgnih.gov These computational insights are vital for designing new synthetic routes and predicting the behavior of functionalized azepanes in chemical reactions. For example, the calculated strain energy of the azepane ring can influence its reactivity. nih.gov

A key aspect of DFT in stereoselectivity prediction is the ability to model the transition states leading to different stereoisomers. The energy difference between these transition states can be directly correlated to the diastereomeric or enantiomeric excess observed experimentally. For the synthesis of hydroxylated azepanes, DFT calculations have been used to substantiate stereochemical assignments that were ambiguous from NMR data alone. nih.gov

Table 1: Representative Applications of DFT in Azepane Chemistry

Application Key Findings from DFT Calculations Reference
Reaction Mechanism Elucidation of a pseudo-concerted mechanism in intramolecular cycloadditions. rsc.orgrsc.org
Stereoselectivity Prediction of favorable conformations for intramolecular reactions. rsc.org
Reactivity Analysis Comparison of global reactivity descriptors (e.g., Fukui function) with other heterocycles. acs.orgacs.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility Analysis

The seven-membered azepane ring is inherently flexible and can adopt multiple low-energy conformations, such as chair, boat, and twist-boat forms. The conformational landscape of a substituted azepane like tert-butyl cis-3,6-dihydroxyazepane-1-carboxylate is complex, with the substituents influencing the relative stability of different conformers. Molecular Dynamics (MD) simulations are a powerful computational technique to explore this landscape and analyze the dynamic behavior of the molecule.

MD simulations track the atomic motions of a molecule over time by solving Newton's equations of motion. mdpi.com This allows for the sampling of a wide range of conformations and provides insights into the flexibility of the molecule. For cyclic systems like azepanes, MD can reveal the pathways and energy barriers for interconversion between different ring conformations. nih.gov

The binding of a molecule to a biological target is often influenced by its conformational flexibility. MD simulations can be used to generate an ensemble of low-energy conformers of an azepane derivative, which can then be used in docking studies to predict binding modes. mdpi.com The flexibility of loops in binding sites is a known crucial factor, and similarly, the conformational dynamics of the ligand itself, such as an azepane derivative, can be critical for achieving an optimal fit. mdpi.com

The presence of substituents, such as the tert-butyl carboxylate and dihydroxy groups in the target molecule, significantly impacts the conformational preferences of the azepane ring. MD simulations can quantify the effect of these substituents on the ring's pseudorotational equilibria. acs.org The solvent environment also plays a crucial role in conformational stability, and MD simulations can explicitly model solvent molecules to provide a more realistic representation of the system's behavior in solution.

Quantum Chemical Topological Studies on Intramolecular Cyclization Processes

Quantum Chemical Topology, particularly the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous framework for analyzing the electron density distribution in a molecule to understand chemical bonding and reactivity. nih.govresearchgate.net This approach can be applied to study intramolecular cyclization processes leading to the formation of azepane rings or fused bicyclic systems.

In a study on the synthesis of tetrazole-fused azepanes via intramolecular 1,3-dipolar cycloaddition, a quantum chemical topological analysis was conducted to gain deeper insight into the reaction mechanism. rsc.orgrsc.org The analysis of the electron density at the bond critical points along the reaction coordinate can reveal the sequence of bond formation and breaking events. For the studied azepane synthesis, this analysis supported a pseudo-concerted mechanism, where the C-N bond of the azepane ring forms earlier than the N-N bond of the tetrazole ring. rsc.org

QTAIM can also be used to characterize weak intramolecular interactions, such as hydrogen bonds, that can influence the conformation of the azepane ring and the stereochemical outcome of a reaction. The presence of hydroxyl groups in this compound, for example, can lead to intramolecular hydrogen bonding that stabilizes certain conformations. A topological analysis of the electron density can confirm and quantify the strength of these interactions.

The independent gradient model (IGM) is another tool that can be used to reveal weak intramolecular interactions that are crucial for understanding the conformational preferences and reactivity of azepane derivatives. acs.orgresearchgate.net

Prediction of Spectroscopic Parameters to Aid Structural Assignment

Computational chemistry plays a vital role in the structural elucidation of novel compounds by predicting spectroscopic parameters that can be compared with experimental data. For complex molecules like substituted azepanes, where stereochemistry can be challenging to determine solely from experimental data, theoretical predictions of NMR chemical shifts, coupling constants, and vibrational frequencies can be invaluable.

DFT calculations are commonly used to predict these spectroscopic properties. acs.org By calculating the optimized geometry of a proposed structure, one can then compute its expected spectroscopic signature. For example, in a study on the synthesis of substituted oxo-azepines, DFT calculations were used to substantiate stereochemical assignments that were not definitively resolved by 2D-NMR experiments. nih.gov

The prediction of 1H and 13C NMR chemical shifts is a powerful tool for distinguishing between different stereoisomers of azepane derivatives. The calculated chemical shifts for different possible diastereomers can be compared to the experimental spectrum to identify the correct structure. Similarly, the calculation of nuclear Overhauser effect (NOE) correlations can help in determining the relative stereochemistry of substituents on the azepane ring.

Table 3: Computationally Predicted Spectroscopic Parameters for Structural Elucidation

Spectroscopic Technique Predicted Parameters Application in Azepane Chemistry
Nuclear Magnetic Resonance (NMR) Chemical shifts (¹H, ¹³C), coupling constants, NOE correlations Distinguishing between stereoisomers, confirming connectivity, and assigning relative stereochemistry.
Infrared (IR) Spectroscopy Vibrational frequencies and intensities Confirming the presence of functional groups (e.g., -OH, C=O, N-H) and aiding in structural verification.

In Silico Studies of Reaction Energetics and Transition States

In silico studies focusing on reaction energetics and the characterization of transition states are fundamental to understanding and predicting the course of chemical reactions involving azepane derivatives. These studies, typically employing high-level quantum mechanical calculations like DFT, provide quantitative data on activation energies and reaction enthalpies.

The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a chemical reaction. By calculating the activation energies for different competing reaction pathways, chemists can predict which products will be formed and under what conditions. For the intramolecular cycloaddition to form tetrazole-fused azepanes, the activation energy was calculated to be around 27-29 kcal/mol, providing a quantitative measure of the reaction's feasibility. rsc.org

The geometry of the transition state is also a critical piece of information. It represents the highest energy point along the reaction coordinate and its structure reveals the atomic arrangement during the bond-forming and bond-breaking processes. Understanding the transition state geometry can explain the observed stereoselectivity of a reaction. For instance, steric interactions in the transition state can favor the formation of one stereoisomer over another.

Furthermore, computational studies can investigate the influence of catalysts on the reaction energetics. By modeling the interaction of a catalyst with the reactants and the transition state, it is possible to understand how the catalyst lowers the activation energy and accelerates the reaction. This is particularly relevant for the synthesis of complex azepane derivatives where catalytic methods are often employed. nih.govmdpi.com

Table of Mentioned Compounds

Compound Name
This compound
Azepane
Piperidine (B6355638)
Tetrazole fused azepanes

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting from azepane precursors. Key steps include hydroxylation, protection/deprotection of functional groups (e.g., tert-butyloxycarbonyl (Boc) groups), and stereoselective oxidation. Optimization focuses on controlling reaction parameters like temperature (e.g., 0–25°C for stereochemical control), solvent polarity (e.g., THF or DCM), and catalysts (e.g., Pd/C for hydrogenation). Yield and purity are maximized via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for structural elucidation of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify hydroxyl, tert-butyl, and azepane ring protons/carbons. 1^1H-1^1H COSY and NOESY confirm stereochemistry (e.g., cis vs. trans hydroxyl groups).
  • IR : Confirms hydroxyl (3200–3600 cm1^{-1}) and carbonyl (1700–1750 cm1^{-1}) functionalities.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How is the purity of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate assessed during synthesis?

  • Methodology : Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC, silica gel plates). Quantitative analysis uses UV detection at 210–220 nm. Residual solvents are monitored via GC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in the synthesis of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate?

  • Methodology : The cis configuration of hydroxyl groups is achieved through chelation-controlled oxidation (e.g., Sharpless dihydroxylation) or enzymatic resolution. Computational modeling (DFT) predicts transition-state energies to rationalize selectivity. Experimental validation includes isotopic labeling (e.g., 18^{18}O) to track hydroxylation pathways .

Q. How do structural modifications (e.g., substituent changes) impact the biological activity of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate?

  • Methodology : Structure-activity relationship (SAR) studies compare derivatives with varying substituents (e.g., benzyl vs. methoxy groups). Biological assays (e.g., enzyme inhibition, receptor binding) quantify activity. For example:

  • The hydroxyl groups enable hydrogen bonding with enzyme active sites (e.g., proteases), while the tert-butyl group enhances lipophilicity and membrane permeability .

Q. What strategies resolve contradictions in biological activity data for tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate across different studies?

  • Methodology :

  • Data normalization : Account for assay variability (e.g., cell line differences, IC50_{50} normalization).
  • Crystallography : X-ray structures of compound-enzyme complexes clarify binding modes.
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50_{50} values) .

Q. How does solvent polarity influence the stability of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate during storage?

  • Methodology : Stability is tested in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents via accelerated degradation studies (40°C/75% RH). Degradation products (e.g., hydrolysis of Boc group) are monitored via LC-MS. Recommendations: Store in anhydrous DCM at –20°C to prevent hydrolysis .

Notes

  • Contradictions : and highlight differing biological activities due to assay conditions. Cross-validation using orthogonal methods (e.g., SPR vs. fluorescence assays) is recommended.
  • Safety : While no direct data exists for this compound, related tert-butyl derivatives require standard lab precautions (gloves, ventilation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.